Salsalate

Vue d'ensemble

Description

Le Salsalate est un anti-inflammatoire non stéroïdien (AINS) qui appartient à la classe des salicylates. Il est couramment utilisé pour ses propriétés anti-inflammatoires et analgésiques, en particulier dans le traitement de la polyarthrite rhumatoïde et de l'arthrose . Le this compound est connu pour sa capacité à réduire la douleur et l'inflammation sans provoquer d'irritation gastro-intestinale significative, ce qui est un effet secondaire courant d'autres AINS .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

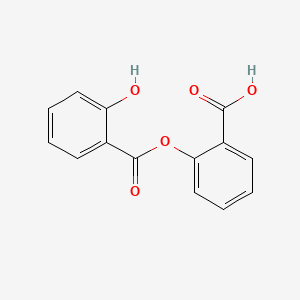

Le Salsalate est synthétisé par estérification de l'acide salicylique. Le processus implique la réaction de deux molécules d'acide salicylique pour former du this compound (acide 2-hydroxybenzoïque, ester 2-carboxyphénylique). La réaction se produit généralement en conditions acides, en utilisant un agent déshydratant tel que l'acide sulfurique pour faciliter le processus d'estérification .

Méthodes de production industrielle

Dans les milieux industriels, le this compound est produit en chauffant l'acide salicylique en présence d'un agent déshydratant. La réaction est réalisée à des températures élevées pour assurer une estérification complète. Le produit est ensuite purifié par recristallisation pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le Salsalate subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le this compound peut être hydrolysé en acide salicylique en conditions basiques.

Réactifs et conditions courants

Hydrolyse : L'hydroxyde de sodium ou d'autres bases fortes sont couramment utilisés pour hydrolyser le this compound.

Oxydation : Le permanganate de potassium en milieu acide est souvent utilisé pour l'oxydation du this compound.

Principaux produits formés

Hydrolyse : Le principal produit de l'hydrolyse est l'acide salicylique.

Oxydation : L'oxydation du this compound peut produire une gamme de produits, notamment des quinones et d'autres dérivés oxydés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Médecine : Le this compound est utilisé dans le traitement des troubles inflammatoires tels que la polyarthrite rhumatoïde et l'arthrose.

Mécanisme d'action

Le this compound exerce ses effets principalement par l'inhibition de l'enzyme cyclooxygénase, qui est responsable de la production de prostaglandines pro-inflammatoires . En inhibant cette enzyme, le this compound réduit les niveaux de médiateurs inflammatoires tels que l'interleukine-6, le facteur de nécrose tumorale alpha et la protéine C-réactive . De plus, le this compound s'est avéré inhiber la kinase IκB, ce qui conduit à une diminution de l'activation du NF-κB, un régulateur clé de l'inflammation .

Applications De Recherche Scientifique

Anti-Diabetic Effects

Glycemic Control in Type 2 Diabetes

Salsalate has shown significant promise in improving glycemic control among individuals with type 2 diabetes. A study involving 286 participants demonstrated that after 48 weeks of treatment, those receiving this compound had a 37% reduction in hemoglobin A1c levels compared to the placebo group. Additionally, fasting glucose levels decreased by an average of 15 mg/dl more in the this compound group than in the placebo group . This suggests that this compound may enhance insulin sensitivity and reduce the need for additional diabetes medications.

Mechanisms of Action

The anti-diabetic effects of this compound are attributed to its ability to target inflammation associated with obesity and insulin resistance. Inflammation is known to play a critical role in the pathogenesis of diabetes; therefore, this compound's anti-inflammatory properties may provide a therapeutic route for diabetes prevention and management .

Cardiovascular Benefits

Improvement of Cardiovascular Risk Markers

In addition to its effects on glycemia, this compound has been linked to improvements in cardiovascular risk factors. Participants in the aforementioned study showed a 9% reduction in triglycerides and a 27% increase in adiponectin levels, a protein associated with cardioprotection . These findings indicate that this compound may not only aid in glucose regulation but also enhance overall cardiovascular health.

Neuroprotective Properties

Potential Role in Alzheimer's Disease

Recent investigations have suggested that this compound may have neuroprotective effects, particularly concerning Alzheimer's disease. A study analyzing real-world health insurance claims found that this compound was associated with a decreased incidence of Alzheimer's disease, supported by neuroprotective efficacy observed in animal models . This opens avenues for further research into this compound as a potential therapeutic agent for neurodegenerative diseases.

Inflammatory Conditions

Use in Chronic Inflammatory Diseases

this compound's anti-inflammatory properties extend beyond diabetes and cardiovascular health. It has been explored for its potential benefits in various chronic inflammatory conditions. For instance, it has been shown to inhibit inflammatory markers and improve endothelial function in patients with HIV-related endothelial dysfunction . This positions this compound as a versatile agent in managing inflammation across different disease states.

Research Findings Summary

Mécanisme D'action

Salsalate exerts its effects primarily through the inhibition of the cyclooxygenase enzyme, which is responsible for the production of proinflammatory prostaglandins . By inhibiting this enzyme, this compound reduces the levels of inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and C-reactive protein . Additionally, this compound has been shown to inhibit the IκB kinase, leading to decreased activation of NF-κB, a key regulator of inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

Aspirine (acide acétylsalicylique) : Comme le salsalate, l'aspirine est un salicylate ayant des propriétés anti-inflammatoires et analgésiques.

Salicylate de magnésium : Ce composé est utilisé pour des indications similaires à celles du this compound, mais il présente des caractéristiques de solubilité et d'absorption différentes.

Unicité du this compound

Le this compound est unique parmi les salicylates en raison de son faible risque d'effets secondaires gastro-intestinaux et de son rôle potentiel dans la gestion du diabète de type 2 grâce à ses effets anti-inflammatoires . Contrairement à l'aspirine, le this compound n'inhibe pas de manière significative l'agrégation plaquettaire, ce qui en fait une option plus sûre pour les patients à risque de saignement .

Activité Biologique

Salsalate, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its potential therapeutic effects beyond pain relief, particularly in metabolic disorders and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic parameters, and implications for diseases such as diabetes and cardiovascular conditions.

This compound is known to exert its biological effects through several mechanisms:

- Inhibition of NF-κB Activation : this compound blocks the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition results in reduced expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation in various tissues .

- Modulation of Lipid Metabolism : The compound influences lipid metabolism by altering the expression of genes related to lipid synthesis and transport. For instance, it has been shown to reduce hepatic triglyceride levels by downregulating genes such as Fas and Hmgcr while increasing expression of Pparα, which promotes fatty acid oxidation .

- Insulin Sensitization : this compound enhances insulin sensitivity, particularly in skeletal muscle and adipose tissue. This effect is mediated through reductions in inflammatory markers and improvements in glucose metabolism .

Effects on Metabolic Parameters

Numerous studies have documented the impact of this compound on various metabolic parameters:

Glycemic Control

This compound has been shown to significantly reduce fasting glucose levels and improve insulin sensitivity in individuals at risk for diabetes. In a randomized controlled trial involving prediabetic patients, those treated with this compound experienced a notable decrease in fasting glucose compared to placebo .

| Parameter | This compound (mean ± SEM) | Placebo (mean ± SEM) | P value |

|---|---|---|---|

| Fasting Glucose (mmol/L) | 4.6 ± 0.1 | 5.1 ± 0.1 | <0.002 |

| Glycated Albumin (%) | 10.3 ± 0.3 | 12.4 ± 0.4 | <0.0003 |

| C-peptide (nmol/L) | 1.1 ± 0.2 | 1.5 ± 0.2 | <0.01 |

The table above summarizes changes in glycemic measures following treatment with this compound versus placebo.

Inflammatory Markers

This compound treatment has been associated with reductions in inflammatory markers such as C-reactive protein (CRP) and total white blood cell counts, indicating its potential role in mitigating chronic inflammation .

Study on Cardiovascular Risk

In a clinical trial aimed at assessing the cardiovascular benefits of this compound, participants showed improved inflammatory profiles without significant changes in plaque volume or density compared to placebo . Notably, the treatment group exhibited increased adiponectin levels, which is associated with cardiovascular protection.

This compound in Traumatic Brain Injury

Research indicates that this compound may also have neuroprotective properties following traumatic brain injury (TBI). In an animal model, this compound administration post-injury led to decreased activation of microglia and reduced expression of pro-inflammatory genes, suggesting a role in neuroprotection and recovery following TBI .

Propriétés

IUPAC Name |

2-(2-hydroxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYADZUPLLSGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023572 | |

| Record name | Salsalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.46e-01 g/L | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation. | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

552-94-3 | |

| Record name | Salicylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsalate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salsalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salsalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salsalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salsalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of salsalate?

A1: this compound is a prodrug that is hydrolyzed to salicylate in the body. Salicylate exerts its primary effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor involved in regulating the expression of genes involved in inflammation, immune responses, cell survival, and cell proliferation.

Q2: How does this compound affect glucose homeostasis?

A2: this compound has been shown to improve glucose homeostasis in individuals with type 2 diabetes and prediabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While the exact mechanism is not fully understood, studies suggest that this compound may improve insulin sensitivity, decrease insulin clearance, and increase glucose uptake. Additionally, this compound has been shown to activate brown adipose tissue, which plays a role in energy expenditure and glucose metabolism. []

Q3: Does this compound directly interact with mitochondria?

A3: Yes, research indicates that salicylate, the active metabolite of this compound, can directly interact with mitochondria, leading to increased oxygen consumption. [] Studies also demonstrate that salicylate increases mitochondrial proton conductance, suggesting an uncoupling effect that may contribute to its metabolic benefits. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H10O5, and its molecular weight is 258.23 g/mol. []

Q5: How is this compound absorbed and metabolized in the body?

A6: this compound is readily hydrolyzed to salicylate, its primary active metabolite, after oral administration. [, , ] The presence of food can slightly delay the absorption rate of this compound, but it does not significantly affect the extent of absorption or the pharmacokinetics of salicylic acid. []

Q6: How does this compound affect thyroid function tests?

A7: this compound can interfere with thyroid hormone binding to transport proteins in the serum, leading to decreased serum total thyroxine (T4) and triiodothyronine (T3) levels. [, , ] This interference can result in abnormal thyroid function test results, even in clinically euthyroid individuals. [, , ]

Q7: Has this compound shown efficacy in preclinical models of metabolic disease?

A7: Yes, this compound has demonstrated promising results in preclinical studies utilizing various animal models of metabolic disorders, including:

- Goto-Kakizaki (GK) rats: this compound administration in GK rats, a spontaneous model of type 2 diabetes, effectively prevented disease progression, attenuated weight gain, improved glucose tolerance, and lowered plasma triglyceride levels. These beneficial effects were associated with increased adiponectin levels and decreased adipose tissue inflammation. [, ]

- High-fat diet (HFD)-fed mice: this compound treatment in HFD-fed mice successfully attenuated weight gain, reduced fat mass accumulation, improved glucose tolerance, and lowered plasma triglyceride levels. The study highlighted this compound's ability to activate brown adipose tissue, promoting fatty acid uptake and increasing energy expenditure. [, ]

- Zucker fatty rats: this compound treatment in female Zucker fatty rats, a model of insulin resistance, demonstrated a reduction in vascular damage caused by balloon catheter injury. This protective effect was linked to the upregulation of endothelial nitric oxide synthase (eNOS), phosphorylated eNOS, and manganese superoxide dismutase (MnSOD), suggesting this compound's ability to reduce oxidative stress and inflammation in the vasculature. []

- Spontaneously hypertensive rats (SHR): In a study utilizing SHR-CRP rats, a model of inflammation and metabolic syndrome, this compound treatment effectively reduced circulating inflammatory markers, improved glucose tolerance, and enhanced insulin sensitivity in skeletal muscle. Interestingly, in nontransgenic SHR controls, this compound treatment led to reduced body weight, improved lipid profiles, and increased fatty acid oxidation in brown adipose tissue. These findings suggest that this compound exerts metabolic benefits both through its anti-inflammatory effects and by directly impacting metabolic tissues. []

Q8: Has this compound been investigated in clinical trials for metabolic diseases?

A9: Yes, this compound has been evaluated in several clinical trials for its potential in treating type 2 diabetes and prediabetes. [, , , , , , , , , ]

Q9: Are there any known drug interactions with this compound?

A10: Yes, this compound can potentially interact with other medications. For instance, a case report suggested a potential interaction between this compound and warfarin, leading to an increased risk of bleeding. [, ] This interaction highlights the importance of careful monitoring and dose adjustments when combining this compound with other medications.

Q10: What analytical techniques are used to measure this compound and its metabolites?

A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for measuring this compound and its primary metabolite, salicylic acid, in plasma samples. [] This method allows for the accurate quantification of both the parent drug and its active metabolite.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.